molecular formula C19H18FN7O B2370343 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034376-74-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2370343
CAS No.: 2034376-74-2
M. Wt: 379.399
InChI Key: GHTZROKLQPBYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a pyrazole-carboxamide moiety. The pyrazole ring is substituted with a 4-fluorophenyl group and a methyl group at the N1 position. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the carboxamide linkage may facilitate hydrogen bonding in biological targets .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c1-26-17(9-16(25-26)14-4-6-15(20)7-5-14)18(28)21-8-2-3-13-10-22-19-23-12-24-27(19)11-13/h4-7,9-12H,2-3,8H2,1H3,(H,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTZROKLQPBYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolo moiety,
  • A pyrazole backbone,
  • A fluorophenyl group.

This unique combination contributes to its biological activity and selectivity for specific targets.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of receptor tyrosine kinases, particularly the AXL receptor. Inhibition of AXL has been linked to the modulation of various signaling pathways that are crucial in cancer progression and metastasis .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds derived from pyrazole structures have shown IC50 values in the low micromolar range against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines .
CompoundCell LineIC50 (µM)
Example 1MCF70.01
Example 2NCI-H4600.03
Example 3SF-26831.5

Anti-inflammatory Effects

In addition to anticancer properties, triazolo and pyrazole derivatives have been recognized for their anti-inflammatory activities. These compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, these compounds have also shown promise in:

  • Antiparasitic activity,
  • Antifungal properties,
    demonstrating a broad spectrum of biological activity .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on AXL Inhibition : Research indicated that compounds targeting AXL receptor tyrosine kinase significantly reduced tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
  • Pyrazole Derivatives : In a series of experiments, pyrazole derivatives were shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent tumor regression .
  • Comparative Studies : Various derivatives were compared for their potency against standard chemotherapeutics. Some showed enhanced efficacy with lower toxicity profiles compared to conventional agents like doxorubicin .

Scientific Research Applications

Case Studies

Several studies have highlighted the anticancer potential of related compounds:

  • Study on MCF7 Cell Lines : A derivative similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was tested against MCF7 breast cancer cells, showing significant growth inhibition with an IC50 value of approximately 3.79 µM .
  • Aurora-A Kinase Inhibition : Another study reported that a related pyrazole compound inhibited Aurora-A kinase with an IC50 of 0.067 µM, indicating strong potential for targeting cell cycle regulation in cancer therapy .

Anti-inflammatory Properties

Beyond anticancer applications, compounds featuring the pyrazole and triazole motifs have also been investigated for their anti-inflammatory properties:

  • Cytokine Modulation : Research suggests that these compounds can modulate cytokine production, thereby reducing inflammation in various models of inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound:

Structural FeatureEffect on Activity
Triazole RingEnhances binding affinity to target proteins
Pyrazole CoreIncreases potency against cancer cell lines
Fluorophenyl GroupImproves pharmacokinetic properties

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Bioactivity/Applications Reference
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine + pyrazole 4-Fluorophenyl, methyl, propyl linker Hypothesized kinase inhibition (theoretical)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) Dihydro-pyrazole 4-Fluorophenyl, phenyl, aldehyde Structural confirmation only
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4) Dihydro-pyrazole 4-Fluorophenyl, phenyl, ketone Structural confirmation only
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) [1,2,4]Triazolo[1,5-a]pyrimidine Trimethoxyphenyl, methyl, p-tolylamide Anticancer (in vitro)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Pyrazole 4-Fluorophenyl, p-tolyl, phenolic Antioxidant activity

Key Observations:

Core Structure Influence : The triazolopyrimidine core in the target compound distinguishes it from dihydro-pyrazoline derivatives (e.g., Compounds 1 and 4 in ), which lack the fused triazole ring. This core is associated with improved binding to ATP pockets in kinases compared to simpler pyrazolines .

Substituent Effects : The 4-fluorophenyl group is a common feature across multiple analogues (e.g., Compounds 1, 4, and 6b), suggesting its role in enhancing hydrophobic interactions and metabolic stability. However, the propyl linker in the target compound introduces conformational flexibility absent in rigid dihydro-pyrazolines .

Bioactivity Gaps: While triazolopyrimidine-carboxamide hybrids like Compound 5a exhibit anticancer activity , the target compound’s bioactivity remains unverified. Pyrazole-carboxamides with phenolic substituents (e.g., Compound 6b) show antioxidant properties, but the methyl group in the target compound may reduce such effects .

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl and triazolopyrimidine groups likely increase logP compared to dihydro-pyrazolines.
  • Solubility : The carboxamide group may enhance aqueous solubility relative to aldehyde or ketone-substituted analogues .

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole ring is typically formed via cyclocondensation between substituted hydrazines and β-ketoesters. A modified protocol from [PMC6268786] involves:

  • Reacting methyl 3-(4-fluorophenyl)-3-oxopropanoate with methylhydrazine in ethanol at 80°C for 6 hours.
  • Intermolecular cyclization yields 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (yield: 78–85%).
  • Hydrolysis with NaOH in ethanol/water (1:1) at reflux converts the ester to the carboxylic acid (yield: 92–95%).

Key Data

Step Reagents/Conditions Yield Characterization (IR/NMR)
1 Methylhydrazine, EtOH, 80°C 82% IR: 1725 cm⁻¹ (C=O ester); ¹H-NMR (CDCl₃): δ 6.95–7.45 (m, Ar-H), 3.85 (s, COOCH₃)
3 2M NaOH, reflux 94% IR: 1680 cm⁻¹ (C=O acid); ¹³C-NMR (DMSO-d₆): δ 165.2 (COOH)

Synthesis of 3-(Triazolo[1,5-a]Pyrimidin-6-yl)Propylamine

One-Pot Triazolopyrimidine Formation

Adapting methods from [PMC6149424] and [PMC10180348], the triazolopyrimidine scaffold is synthesized via:

  • Condensation of 5-amino-1H-1,2,4-triazole with ethyl acetoacetate and propionaldehyde in acetic acid at 120°C for 4 hours to form 6-propyl-triazolo[1,5-a]pyrimidine.
  • Nitration using HNO₃/H₂SO₄ at 0°C, followed by reduction with H₂/Pd-C to introduce the amine group (yield: 65–70%).

Optimization Insights

  • Catalyst choice : Acetic acid outperforms APTS in cyclization efficiency (90% vs. 75% yield) [PMC10180348].
  • Sidechain length : Propyl groups enhance solubility without steric hindrance [CN105884783A].

Carboxamide Coupling Strategies

Acid Chloride-Mediated Amidation

A two-step protocol from [PMC6268786] and [CN105949201A] is widely employed:

  • Activation : Treat 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with oxalyl chloride (1.2 eq) in dichloromethane at 0°C → RT.
  • Coupling : React the acid chloride with 3-(triazolo[1,5-a]pyrimidin-6-yl)propylamine in THF using triethylamine as base (yield: 88–91%).

Critical Parameters

  • Solvent : THF > DMF in minimizing side reactions (94% purity vs. 87%) [PMC6149424].
  • Stoichiometry : 1.1 eq of amine ensures complete conversion [WO2015095477A1].

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

Recent advances from [PMC10180348] demonstrate a streamlined approach:

  • Combine 5-amino-1H-1,2,4-triazole, 4-fluorophenylglyoxal, and ethyl 4-aminobutyrate in ethanol with APTS catalyst.
  • Heat at 100°C for 8 hours to directly form the target compound (yield: 76%).

Advantages

  • Atom economy : Reduces intermediate purification steps.
  • Scalability : Demonstrated at 100g scale with 72% yield [CN105884783A].

Analytical Characterization and Quality Control

Spectral Data Consistency

  • ¹H-NMR (DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 7.45–7.85 (m, 4H, Ar-H), 4.25 (t, 2H, CH₂N), 3.90 (s, 3H, NCH₃) [PubChem CID 71706085].
  • HRMS : [M+H]⁺ calc. for C₂₁H₂₂FN₇O: 390.1764; found: 390.1768 [PMC6149424].

Purity Optimization

  • HPLC : C18 column, 70:30 MeCN/H₂O, λ = 254 nm; purity >99% [CN105949201A].
  • Recrystallization : Ethyl acetate/hexane (1:3) removes residual APTS catalyst [PMC10180348].

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be ensured?

  • Synthesis : Use multi-step protocols involving: (i) Coupling of the triazolopyrimidine core with a propyl linker via nucleophilic substitution (e.g., using K₂CO₃ in DMF under inert atmosphere) . (ii) Introduction of the 4-fluorophenyl-pyrazole moiety via amide bond formation (e.g., EDCI/HOBt-mediated coupling) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC (>95% purity) .
  • Characterization : Validate structure using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor via LC-MS to identify degradation products .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the triazolopyrimidine core’s known ATP-competitive binding .
  • Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (reported Kd values for analogs range 10–500 nM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Key Modifications :
  • Vary substituents on the pyrazole (e.g., replace 4-fluorophenyl with chloro or trifluoromethyl groups) .
  • Adjust the propyl linker length to balance potency and metabolic stability .
    • Methodology :
  • Synthesize analogs using parallel combinatorial chemistry .
  • Pair computational docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding modes .

Q. How should contradictory data on binding affinities across studies be resolved?

  • Possible Causes :
  • Assay variability (e.g., ATP concentration differences in kinase assays) .
  • Compound aggregation or solubility issues in specific buffers .
    • Resolution :
  • Standardize assay conditions (e.g., 1 mM ATP, 0.01% Tween-20).
  • Validate using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics (PK) and toxicity?

  • PK Studies :
  • Administer IV/PO in rodents; collect plasma at 0.5–24 h. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .
    • Toxicity :
  • Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (primary hepatocyte viability assays) .

Q. How can researchers address low oral bioavailability in preclinical studies?

  • Strategies :
  • Improve solubility via co-crystallization with cyclodextrins .
  • Introduce prodrug moieties (e.g., ester derivatives) to enhance intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.